3-(3,4-Dichloro-2-(difluoromethoxy)phenyl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichloro-2-(difluoromethoxy)cinnamic acid is a synthetic organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-2-(difluoromethoxy)cinnamic acid typically involves the introduction of difluoromethoxy and dichloro groups onto a cinnamic acid scaffold. One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group. This process can be achieved through various methods, including radical, electrophilic, nucleophilic, and cross-coupling reactions . The dichloro groups are often introduced through halogenation reactions using reagents such as chlorine gas or N-chlorosuccinimide.
Industrial Production Methods
Industrial production of 3,4-Dichloro-2-(difluoromethoxy)cinnamic acid may involve large-scale halogenation and difluoromethylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-2-(difluoromethoxy)cinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The dichloro and difluoromethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
3,4-Dichloro-2-(difluoromethoxy)cinnamic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique chemical properties make it a valuable tool in biochemical studies, including enzyme inhibition and receptor binding assays.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-2-(difluoromethoxy)cinnamic acid involves its interaction with specific molecular targets and pathways. The dichloro and difluoromethoxy groups can enhance the compound’s binding affinity to enzymes and receptors, modulating their activity. This can result in various biological effects, such as anti-inflammatory and analgesic properties.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorocinnamic acid: Lacks the difluoromethoxy group, resulting in different chemical properties and applications.
2-(Difluoromethoxy)cinnamic acid: Lacks the dichloro groups, which can affect its reactivity and biological activity.
Diclofenac: A well-known nonsteroidal anti-inflammatory drug (NSAID) that shares structural similarities but has different pharmacological properties.
Uniqueness
3,4-Dichloro-2-(difluoromethoxy)cinnamic acid is unique due to the presence of both dichloro and difluoromethoxy groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential for diverse applications in medicinal chemistry, materials science, and industrial processes.
Properties
Molecular Formula |
C10H6Cl2F2O3 |
---|---|
Molecular Weight |
283.05 g/mol |
IUPAC Name |
(E)-3-[3,4-dichloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H6Cl2F2O3/c11-6-3-1-5(2-4-7(15)16)9(8(6)12)17-10(13)14/h1-4,10H,(H,15,16)/b4-2+ |
InChI Key |
DTRPNPKQKNAVJC-DUXPYHPUSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1/C=C/C(=O)O)OC(F)F)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1C=CC(=O)O)OC(F)F)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.